molecular formula C19H19NO3 B12757494 N,N-Didesmethyl olopatadine CAS No. 113835-94-2

N,N-Didesmethyl olopatadine

Cat. No.: B12757494
CAS No.: 113835-94-2
M. Wt: 309.4 g/mol
InChI Key: POCGFRCQICXVJO-SOFYXZRVSA-N
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Description

N,N-Didesmethyl olopatadine is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is commonly used to treat allergic conditions such as conjunctivitis and rhinitis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didesmethyl olopatadine typically involves the demethylation of olopatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Didesmethyl olopatadine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N-Didesmethyl olopatadine has several scientific research applications, including:

Mechanism of Action

N,N-Didesmethyl olopatadine exerts its effects by blocking histamine H1 receptors, thereby preventing the binding of histamine and subsequent allergic reactions. It also stabilizes mast cells, reducing the release of inflammatory mediators such as leukotrienes and prostaglandins. This dual action helps in alleviating symptoms of allergic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Didesmethyl olopatadine is unique due to its specific chemical structure and the absence of two methyl groups compared to olopatadine. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

113835-94-2

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(11Z)-11-(3-aminopropylidene)-6H-benzo[c][1]benzoxepin-2-yl]acetic acid

InChI

InChI=1S/C19H19NO3/c20-9-3-6-16-15-5-2-1-4-14(15)12-23-18-8-7-13(10-17(16)18)11-19(21)22/h1-2,4-8,10H,3,9,11-12,20H2,(H,21,22)/b16-6-

InChI Key

POCGFRCQICXVJO-SOFYXZRVSA-N

Isomeric SMILES

C1C2=CC=CC=C2/C(=C/CCN)/C3=C(O1)C=CC(=C3)CC(=O)O

Canonical SMILES

C1C2=CC=CC=C2C(=CCCN)C3=C(O1)C=CC(=C3)CC(=O)O

Origin of Product

United States

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